Human Glutaminyl Cyclase (hQC) Inhibition: Azaleatin is 3.9-Fold More Potent Than Quercetin
In a pharmacophore-driven screening study targeting human glutaminyl cyclase (hQC)—a key enzyme generating neurotoxic pyroglutamate-modified β-amyloid peptides linked to Alzheimer's disease—azaleatin (TCM1) demonstrated an IC50 of 1.1 μM, representing a 3.9-fold superior inhibitory potency compared to quercetin (TCM2; IC50 = 4.3 μM) under identical assay conditions [1]. Binding affinity and molecular interaction differences were further validated by surface plasmon resonance (SPR) and molecular dynamics simulations, confirming that the C5-methoxy substitution confers a distinct binding mode not achieved by quercetin [1].
| Evidence Dimension | IC50 for human glutaminyl cyclase (hQC) inhibition |
|---|---|
| Target Compound Data | Azaleatin IC50 = 1.1 μM |
| Comparator Or Baseline | Quercetin IC50 = 4.3 μM |
| Quantified Difference | 3.9-fold superior potency (lower IC50) |
| Conditions | In vitro fluorescence-based hQC enzyme inhibition assay; binding confirmed by surface plasmon resonance (SPR) and molecular modeling/simulations |
Why This Matters
For Alzheimer's-focused research programs, azaleatin provides a substantially lower IC50 than quercetin against hQC, a target where quercetin is comparatively weak, making it the preferred starting point for hQC inhibitor development.
- [1] Tsai KC, Zhang YX, Kao HY, Fung KM, Tseng TS. Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease. Food Funct. 2022 Dec 13;13(24):12632–12647. DOI: 10.1039/d2fo02507h. View Source
